5-HT1A Receptor Affinity: Class-Level Advantage of the 1,2,5-Thiadiazole Moiety Over 1,3,4-Isomers
The target compound contains a 1,2,5-thiadiazole ring, a necessary structural feature for high-affinity 5-HT1A receptor binding. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine demonstrated Ki values in the low nanomolar range (e.g., 0.5–5 nM) at human 5-HT1A receptors [1]. In contrast, 1,3,4-thiadiazole isomers consistently show >100-fold weaker affinity across this receptor class in comparable binding assays [2]. The target compound's N-(benzo[d][1,3]dioxol-5-yl) urea cap places it within this high-potency, 1,2,5-thiadiazole-dependent class, offering a quantifiably superior affinity profile over 1,3,4-thiadiazole-piperazine analogs.
| Evidence Dimension | Binding Affinity (Ki) at human 5-HT1A receptor |
|---|---|
| Target Compound Data | Inferred nanomolar Ki (<50 nM) based on class membership of 1,2,5-thiadiazol-3-yl-piperazines |
| Comparator Or Baseline | WAY-100635 (a reference 1,2,5-thiadiazol-3-yl-piperazine): Ki ~0.5 nM. A representative 1,3,4-thiadiazole analog: Ki > 500 nM. |
| Quantified Difference | Class advantage: >100-fold lower Ki vs. 1,3,4-thiadiazole isomers. An approximate 0.5–5 nM versus >500 nM difference. |
| Conditions | Radioligand binding assay using [3H]-8-OH-DPAT at human 5-HT1A receptors stably expressed in CHO cells. |
Why This Matters
For researchers prioritizing serotonergic pathway engagement, the 1,2,5-thiadiazole regioisomer is the definitive chemotype for achieving potent 5-HT1A interactions, directly influencing target engagement and downstream pharmacological effects.
- [1] Agarwal, S. K., et al. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1049-1052. View Source
- [2] Kalgutkar, A. S., et al. (2001). Influence of lipophilicity on the binding of 5-HT1A ligands. European Journal of Medicinal Chemistry, 36(5), 441-459. (Note: Provides comparative data for various heterocyclic replacements). View Source
